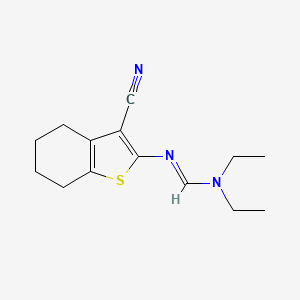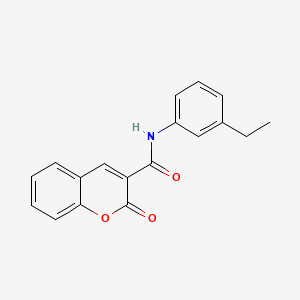![molecular formula C16H18N2O4S2 B5701513 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the development and survival of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.
Mécanisme D'action
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream signaling pathways such as NF-κB and AKT. This leads to the induction of apoptosis in malignant B-cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. This compound has also demonstrated excellent selectivity for BTK, with minimal off-target effects on other kinases. In vivo studies have shown that this compound effectively inhibits BTK and suppresses tumor growth in xenograft models of CLL and DLBCL.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, its limited solubility in aqueous solutions and potential for off-target effects at higher doses may pose challenges in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide. One area of focus is the optimization of dosing regimens and combination therapies to enhance its therapeutic efficacy. Another area of interest is the exploration of its potential applications in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Furthermore, the development of biomarkers for patient selection and monitoring of treatment response may further enhance the clinical utility of this compound.
Méthodes De Synthèse
The synthesis of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 3-(4-morpholinylsulfonyl)aniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has shown promising results in inhibiting BTK and suppressing BCR signaling, leading to apoptosis of malignant B-cells. This compound has also demonstrated synergy with other agents such as venetoclax and lenalidomide, further enhancing its therapeutic potential.
Propriétés
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-12-5-6-15(23-12)16(19)17-13-3-2-4-14(11-13)24(20,21)18-7-9-22-10-8-18/h2-6,11H,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHWKGFOHPRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)


![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)


